molecular formula C14H15F7O2 B1584296 3-Heptafluorobutyryl-(+)-camphor CAS No. 51800-99-8

3-Heptafluorobutyryl-(+)-camphor

Cat. No.: B1584296
CAS No.: 51800-99-8
M. Wt: 348.26 g/mol
InChI Key: PEWOESYEGLBLNR-XGLFCGLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Heptafluorobutyryl-(+)-camphor is a chiral compound known for its unique chemical properties and applications in various scientific fields. It is a derivative of camphor, where the camphor structure is modified by the addition of a heptafluorobutyryl group. This modification imparts distinct characteristics to the compound, making it valuable in research and industrial applications.

Scientific Research Applications

3-Heptafluorobutyryl-(+)-camphor has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptafluorobutyryl-(+)-camphor typically involves the reaction of d-3-bromocamphor with ethyl perfluoro ester in the presence of magnesium. This reaction proceeds in nearly quantitative yield, producing the desired compound. The reaction conditions include the use of anhydrous solvents and controlled temperatures to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process includes purification steps such as solvent extraction and ion-exchange chromatography to remove impurities and obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Heptafluorobutyryl-(+)-camphor undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 3-Trifluoroacetyl-(+)-camphor
  • 3-Pentafluoropropionyl-(+)-camphor
  • 3-Pentadecafluorooctanoyl-(+)-camphor

Uniqueness

3-Heptafluorobutyryl-(+)-camphor is unique due to its heptafluorobutyryl group, which imparts distinct electronic and steric properties. This makes it particularly effective in forming chiral complexes with high circularly polarized luminescence, a property not as pronounced in its analogs .

Properties

IUPAC Name

(1R,4R)-3-(2,2,3,3,4,4,4-heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWOESYEGLBLNR-XGLFCGLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C(C2=O)C(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880448
Record name (1R,4R)-3-(Heptafluorobutyryl)-camphor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51800-99-8
Record name 3-Heptafluorobutyryl-(+)-camphor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51800-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-3-(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051800998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,4R)-3-(Heptafluorobutyryl)-camphor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-3-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.193
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Heptafluorobutyryl-(+)-camphor
Reactant of Route 2
Reactant of Route 2
3-Heptafluorobutyryl-(+)-camphor
Reactant of Route 3
3-Heptafluorobutyryl-(+)-camphor
Reactant of Route 4
3-Heptafluorobutyryl-(+)-camphor
Reactant of Route 5
3-Heptafluorobutyryl-(+)-camphor
Reactant of Route 6
3-Heptafluorobutyryl-(+)-camphor
Customer
Q & A

Q1: How does the structure of the oxovanadium(IV) bis((1R)-3-(heptafluorobutyryl)camphorate) complex influence its catalytic activity in asymmetric hetero Diels-Alder reactions?

A1: The research paper focuses on understanding the structural characteristics of the oxovanadium(IV) bis((1R)-3-(heptafluorobutyryl)camphorate) complex, denoted as 1, and its interactions with potential substrates. X-ray crystallography reveals that 1 exists as a trimer in its solid state, with a central V3O3 ring and each vanadium atom displaying distorted octahedral coordination []. This unique trimeric structure, with its specific geometry and vanadium coordination, is likely crucial for the catalyst's activity and selectivity in asymmetric hetero Diels-Alder reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.